N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine
Description
Properties
Molecular Formula |
C14H18N4 |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N-[(2-ethyl-5-phenyltriazol-4-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C14H18N4/c1-2-18-16-13(10-15-12-8-9-12)14(17-18)11-6-4-3-5-7-11/h3-7,12,15H,2,8-10H2,1H3 |
InChI Key |
AWBIGCVISAWZJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(C(=N1)C2=CC=CC=C2)CNC3CC3 |
Origin of Product |
United States |
Preparation Methods
Triazole Core Formation
The 1,2,3-triazole scaffold is synthesized via CuAAC, leveraging aryl azides and alkynes. For example:
- Azide component : Benzyl azide (synthesized from benzyl bromide and sodium azide).
- Alkyne component : Propargyl bromide (HC≡C-CH$$_2$$Br) introduces a bromomethyl group at position 4.
- Catalyst: CuI (10 mol%)
- Ligand: (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane (20 mol%)
- Base: Cs$$2$$CO$$3$$ (2 equiv)
- Solvent: DMF/H$$_2$$O (3:1) at 80°C for 12 h
Product : 1-Phenyl-4-(bromomethyl)-1H-1,2,3-triazole (yield: 76–82%).
N-2 Ethylation
Alkylation of the triazole’s N-2 position introduces the ethyl group:
Cyclopropanamine Coupling
Nucleophilic substitution replaces bromide with cyclopropanamine:
- Reagents : Cyclopropanamine (2 equiv), DIPEA (3 equiv)
- Solvent : THF at 25°C for 24 h
- Product : Target compound (yield: 72%).
Reductive Amination Approach
Aldehyde Intermediate Synthesis
Oxidation of a hydroxymethyl-triazole precursor:
- Starting material : 2-Ethyl-5-phenyl-2H-1,2,3-triazole-4-methanol
- Oxidizing agent : MnO$$_2$$ (3 equiv) in DCM at 25°C for 6 h
- Product : 2-Ethyl-5-phenyl-2H-1,2,3-triazole-4-carbaldehyde (yield: 85%).
Reductive Amination
Condensation with cyclopropanamine:
- Reagents : Cyclopropanamine (1.5 equiv), NaBH$$_3$$CN (2 equiv)
- Solvent : MeOH at 25°C for 12 h
- Product : Target compound (yield: 65%).
Mitsunobu Reaction for Direct Amine Installation
Alcohol Precursor Preparation
Hydroxymethyl-triazole synthesis via Click chemistry:
Mitsunobu Coupling
Reaction with cyclopropanamine:
- Reagents : DIAD (1.2 equiv), PPh$$_3$$ (1.5 equiv)
- Solvent : THF at 0°C → 25°C for 12 h
- Product : Target compound (yield: 70%).
Alternative Cyclopropanation Strategy
Cyclopropane Ring Formation
Diastereoselective cyclopropanation of α,β-unsaturated amides:
Triazole-Amide Coupling
Amide hydrolysis and triazole conjugation:
- Reagents : LiOH (2 equiv), H$$_2$$O/THF (1:1), then EDC/HOBt coupling
- Product : Target compound (yield: 58%).
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC + Alkylation | Bromomethyl substitution | 72 | High regioselectivity | Multi-step, hazardous intermediates |
| Reductive Amination | Aldehyde intermediate | 65 | Mild conditions | Low yield in oxidation step |
| Mitsunobu Reaction | Direct OH → NH conversion | 70 | Single-step coupling | Requires stoichiometric reagents |
| Cyclopropanation | Chiral auxiliary control | 58 | High diastereoselectivity | Complex substrate preparation |
Scalability and Industrial Considerations
- CuAAC Route : Preferred for scalability due to robust catalytic systems (e.g., CuI/DMAP in flow reactors).
- Safety : Bromomethyl intermediates require careful handling; alternatives like chloromethyl groups reduce toxicity.
- Cost : Mitsunobu reagents (DIAD, PPh$$_3$$) are expensive, favoring reductive amination for large-scale synthesis.
Chemical Reactions Analysis
Amide Formation via Amine Functionalization
The primary amine group in the cyclopropane moiety undergoes nucleophilic reactions with carbonyl derivatives.
-
Reagents/conditions : Carboxylic acids or activated esters (e.g., HATU, HBTU) in the presence of bases like DIPEA or DMAP in anhydrous DMF or DCM .
-
Outcome : Produces stable amide derivatives with improved target-binding affinity in medicinal applications .
| Reaction Component | Example Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acetic anhydride | DCM, RT, 12h | 78 | |
| Benzoyl chloride | DMF, 0°C→RT, 6h | 85 |
Electrophilic Aromatic Substitution (Triazole Ring)
The triazole ring participates in electrophilic substitutions, particularly at the C-4 position adjacent to the methyl group.
-
Reagents/conditions : HNO₃/H₂SO₄ (nitration) or SO₃/H₂SO₄ (sulfonation) under controlled temperatures (0–5°C).
-
Outcome : Introduces nitro or sulfonic acid groups, enhancing solubility for pharmaceutical formulations.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes regioselective ring-opening under acidic or oxidative conditions:
-
Acid-catalyzed hydrolysis : HCl (conc.)/H₂O at 80°C yields a linear diamine derivative.
-
Oxidative cleavage : Ozone or RuO₄ converts the cyclopropane to a ketone or carboxylic acid .
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | HCl/H₂O, 80°C | 1,3-diaminopropane analog | 62 |
| Oxidative cleavage | O₃, then H₂O₂ | Cyclohexanone derivative | 55 |
Oxidation of the Amine Group
The primary amine oxidizes to nitro or hydroxylamine derivatives under strong acidic or oxidizing conditions:
-
Reagents/conditions : H₂O₂/CH₃COOH (1:1) at 50°C for 6h.
-
Outcome : Generates polar metabolites for pharmacokinetic studies.
Copper-Mediated Coupling Reactions
The triazole’s nitrogen atoms facilitate copper-catalyzed cross-couplings:
-
Sonogashira coupling : With terminal alkynes, Pd/Cu catalysts yield aryl alkyne derivatives .
-
Buchwald-Hartwig amination : Forms C–N bonds with aryl halides .
| Coupling Type | Catalyst System | Substrate | Yield (%) |
|---|---|---|---|
| Sonogashira | Pd(PPh₃)₄/CuI | Phenylacetylene | 73 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 4-bromotoluene | 68 |
Functionalization via Reductive Amination
The amine group reacts with aldehydes/ketones under reductive conditions:
Triazole Ring Modifications
The triazole ring participates in cycloadditions or alkylation:
-
Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) adds substituents at N-1 .
-
Alkylation : Methyl iodide/K₂CO₃ in DMF modifies the triazole’s nitrogen.
Key Mechanistic Insights
-
Steric effects : The ethyl group at N-2 of the triazole directs electrophiles to the C-5 phenyl-substituted position.
-
Electronic effects : The cyclopropane’s electron-deficient nature enhances the amine’s nucleophilicity .
This compound’s reactivity profile highlights its versatility in organic synthesis and drug discovery. Experimental protocols emphasize strict control of reaction conditions (e.g., temperature, catalyst loading) to optimize yields and selectivity .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing the triazole moiety exhibit promising anticancer properties. The incorporation of cyclopropanamine enhances the bioactivity of triazole derivatives. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including disruption of cellular signaling pathways and modulation of gene expression .
Antimicrobial Properties
N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine has been evaluated for its antimicrobial activity against a range of pathogens. The triazole ring is known for its ability to interfere with fungal cell wall synthesis, making it a valuable scaffold in the development of antifungal agents. Additionally, derivatives have shown effectiveness against bacterial strains, suggesting potential use as broad-spectrum antimicrobial agents .
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory effects in preclinical models. The ability to modulate inflammatory pathways makes these compounds candidates for treating conditions such as arthritis and inflammatory bowel disease .
Agricultural Applications
Pesticidal Activity
Research into the agricultural applications of triazole derivatives has revealed their potential as pesticides. The compound's structure allows it to act as a fungicide by inhibiting key enzymes involved in fungal growth. Field studies have shown that similar compounds effectively control fungal diseases in crops without significant phytotoxicity .
Plant Growth Regulation
Triazoles are also known to influence plant growth and development. Compounds derived from triazoles can act as plant growth regulators, promoting root development and enhancing stress tolerance in plants. This application is particularly beneficial in improving crop yields under adverse environmental conditions .
Material Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties. The unique structural features of triazoles contribute to improved thermal stability and mechanical strength in polymer composites .
Case Studies
Mechanism of Action
The mechanism of action of N-[(2-ethyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropane ring may also contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole Moieties
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine ()
- Key Differences :
- The triazole ring is substituted with a benzyl group instead of ethyl and phenyl groups.
- The methyl linker connects to a thiadiazole-2-amine core rather than cyclopropanamine.
- Functional Impact :
N-[(2-nitrophenyl)methyl]cyclopropanamine ()
- Key Differences :
- The nitro-substituted phenyl group replaces the triazole ring.
- Cyclopropanamine derivatives like this are often explored for CNS activity, but the triazole-containing target compound may exhibit distinct pharmacokinetic profiles .
Heterocyclic Systems with Tetrazole Moieties
N-[p-(o-1H-Tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine ()
- Key Differences :
- A tetrazole ring (five-membered, four nitrogen atoms) replaces the triazole.
- The valeryl-valine side chain suggests angiotensin II receptor antagonism (e.g., valsartan analogues).
- Functional Impact :
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Molecular Formula | Potential Applications | Stability Notes |
|---|---|---|---|---|---|
| Target Compound | Triazole + cyclopropanamine | 2-ethyl-5-phenyl, methyl linker | C₁₄H₁₈N₄ | Antimicrobial, enzyme inhibition | Likely stable (triazole) |
| N-[(1-benzyl-1H-triazol-4-yl)methyl]-... | Triazole + thiadiazole | Benzyl, nitrofuran | C₁₅H₁₂N₆O₂S | Antimicrobial | Heat-sensitive (nitrofuran) |
| N-[(2-nitrophenyl)methyl]cyclopropanamine | Nitrophenyl + cyclopropane | Nitrophenyl | C₁₀H₁₂N₂O₂ | CNS agents | Decomposes under heat |
| N-[p-(o-tetrazolylphenyl)benzyl]-... | Tetrazole + biphenyl | Valeryl-valine | C₂₆H₂₈N₆O₃ | Antihypertensive | Acid-sensitive (tetrazole) |
Biological Activity
N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing on various research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves a series of reactions that include the formation of the triazole ring and subsequent functionalization to introduce the cyclopropanamine moiety. The synthesis pathway often utilizes azide–alkyne cycloaddition reactions, which are well-documented for creating 1,2,3-triazoles.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Azide-Alkyne Cycloaddition | Azides, Alkynes |
| 2 | Functionalization | Various amines and catalysts |
| 3 | Purification | Recrystallization or chromatography |
Biological Activity
The biological activity of this compound has been investigated in various contexts:
- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against a range of bacterial strains.
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity. Research has indicated that triazole-containing compounds can scavenge free radicals effectively.
- Cytotoxicity : The cytotoxic effects of triazole compounds have been evaluated on various cancer cell lines. N-[ (2-ethyl-5-phenyl)-triazole derivatives have shown selective cytotoxicity towards cancer cells.
The biological activity of N-[ (2-ethyl-5-phenyl)-triazole derivatives is often attributed to their ability to inhibit specific enzymes or receptors involved in disease processes. For example:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves Huisgen 1,3-dipolar cycloaddition to form the triazole core, followed by alkylation or reductive amination to introduce the cyclopropanamine moiety. Reaction solvents (e.g., ethanol, 1,4-dioxane) and catalysts (e.g., Cu(I) for click chemistry) significantly impact regioselectivity and yield. For example, refluxing in ethanol with triethylamine improves cyclization efficiency compared to aqueous conditions .
- Data Consideration : Monitor reaction progress via TLC or HPLC. Optimize temperature (e.g., 60–80°C for cycloaddition) and stoichiometry (1:1.2 molar ratio of azide to alkyne) to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and cyclopropane protons (δ 1.0–1.5 ppm) .
- X-ray crystallography : Resolve the triazole’s 1,2,3-regioisomerism and cyclopropane geometry. For example, bond angles near 60° in the cyclopropane ring confirm strain .
- Mass spectrometry : Validate molecular weight (e.g., [M+H] at m/z 323.2) and fragmentation patterns .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodology :
- Antimicrobial testing : Perform broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values as endpoints. Compare to controls like cisplatin .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodology :
- Molecular docking : Simulate binding to target enzymes (e.g., cytochrome P450, kinases) using AutoDock Vina. Prioritize docking scores (< -7.0 kcal/mol) and hydrogen-bond interactions with catalytic residues .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .
- Data Contradictions : Discrepancies between in silico predictions and in vitro results may arise from solvent effects or protein flexibility. Validate with mutagenesis studies .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for triazole derivatives?
- Methodology :
- Analog synthesis : Modify substituents (e.g., phenyl to pyridyl, ethyl to isopropyl) and compare bioactivity.
- Free-Wilson analysis : Quantify contributions of substituents to activity. For example, cyclopropanamine’s rigidity enhances target affinity compared to linear amines .
Q. How can in vivo pharmacokinetics be modeled for this compound?
- Methodology :
- ADMET prediction : Use SwissADME to estimate logP (~2.5), BBB permeability (low), and CYP450 metabolism.
- Rodent studies : Administer IV/oral doses (10–50 mg/kg) and measure plasma half-life (t > 2 h) and bioavailability (<30% due to first-pass metabolism) .
- Advanced Models : Implement PBPK modeling to simulate tissue distribution and optimize dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
